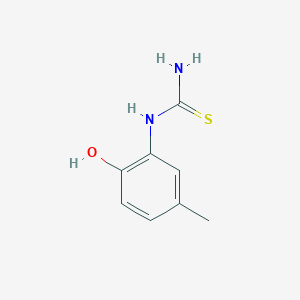

(2-Hydroxy-5-methylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

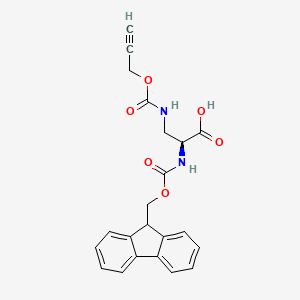

(2-Hydroxy-5-methylphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized and studied for its various biological and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Hydroxy-5-methylphenyl)thiourea, focusing on six unique fields:

Pharmaceutical Applications

(2-Hydroxy-5-methylphenyl)thiourea has shown significant potential in pharmaceutical chemistry. It is studied for its role as a urease inhibitor , which is crucial in the treatment of infections caused by urease-producing bacteria . Additionally, its derivatives are being explored for their antibacterial and antifungal properties , making it a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

Research indicates that (2-Hydroxy-5-methylphenyl)thiourea exhibits antioxidant properties . This compound can neutralize free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. Notably, it has shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes linked to neurodegenerative diseases like Alzheimer’s . Its inhibitory action on α-amylase and α-glucosidase also suggests potential applications in managing diabetes by controlling blood sugar levels .

Organic Synthesis

In organic chemistry, (2-Hydroxy-5-methylphenyl)thiourea is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of new materials and pharmaceuticals .

Photographic Industry

Thiourea derivatives, including (2-Hydroxy-5-methylphenyl)thiourea, are utilized in the photographic industry . They are employed in the formulation of photographic developers and fixing agents, contributing to the processing of photographic films and papers .

Textile Industry

In the textile industry, this compound is used in the dyeing and finishing processes . It acts as a stabilizer and helps in the fixation of dyes on fabrics, enhancing the color fastness and durability of the textiles .

Safety and Hazards

properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNRDPCABFRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)

![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)